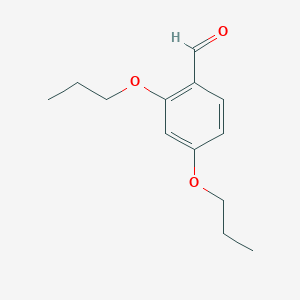

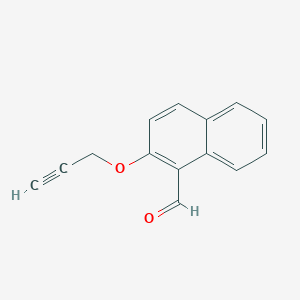

2,4-Dipropoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dipropoxybenzaldehyde (DPB) is an organic compound that is widely used in the fields of chemistry, biology, and materials science. It is a versatile compound that can be used in a variety of applications, including synthesis, research, and lab experiments. This article will provide an overview of 2,4-DPB, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Radical Scavenging Activity

2,4-Dipropoxybenzaldehyde's related compounds, hydroxybenzaldehydes, have been examined for their radical scavenging activities. A study employing DFT/B3LYP computations found that hydroxybenzaldehydes, by virtue of their molecular descriptors (like bond dissociation enthalpy and electron transfer energy), can be efficient hydrogen atom or electron donors, thus contributing significantly to their antioxidant capabilities. This computational approach aids in the selection of potent antioxidants and understanding their activities in various media (Nenadis & Tsimidou, 2012).

Optical and Electro-Optical Applications

A derivative of this compound, 4-(bis(2-hydroxyethyl)amino)-2,6-dipropoxybenzaldehyde, was synthesized for its potential in electro-optical applications. The study revealed that poly(methyl methacrylate) doped with this chromophore exhibited low optical absorption at communication wavelengths, high thermal stability, and significant thermo-optic coefficients. This suggests potential applications in optical devices (Guo, Guo, & Chen, 2015).

Catalytic Applications

This compound's analogs have been used in catalytic applications. For instance, copper-catalyzed oxidation of benzylic alcohols to aldehydes in water was demonstrated, achieving high yields and exhibiting broad substrate scope and high functional group tolerance. This method's efficiency and green chemistry approach suggest the potential utility of related compounds in catalytic processes (Wu et al., 2016).

Organocatalysis

In organocatalysis, compounds related to this compound have been explored. Valine dipeptide organocatalysts, effective in asymmetric aldol reactions, utilized the acidity of compounds like 2,4-dinitrophenol to produce aldol products with high enantioselectivity and diastereoselectivity. This highlights the role of similar molecular structures in advancing asymmetric synthesis (Huang et al., 2011).

Safety and Hazards

The safety data sheet for “2,4-Dipropoxybenzaldehyde” indicates that it has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and using personal protective equipment .

将来の方向性

While specific future directions for “2,4-Dipropoxybenzaldehyde” are not available, research into similar compounds suggests potential areas of interest. For instance, “2,4-Dihydroxybenzaldehyde” has been studied for its anti-inflammatory, anti-angiogenic, and anti-nociceptive activities , suggesting potential therapeutic applications.

特性

IUPAC Name |

2,4-dipropoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOWILXGBBQBMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=O)OCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368484 |

Source

|

| Record name | 2,4-Dipropoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156744-09-1 |

Source

|

| Record name | 2,4-Dipropoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)

![5-[(Methylthio)methyl]-2-furoic acid](/img/structure/B1271253.png)

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)